Product packaging for Adefovir Diphosphate Triethylamine Salt(Cat. No.:)

Adefovir Diphosphate Triethylamine Salt

Cat. No.: B13437721
M. Wt: 534.34 g/mol
InChI Key: CMMZUURGSBCDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adefovir Diphosphate Triethylamine Salt is the triethylamine salt form of the active diphosphate metabolite of Adefovir . Adefovir itself is a nucleotide reverse transcriptase inhibitor prodrug used in antiviral therapy . Its active form, Adefovir Diphosphate, exerts its effect by inhibiting hepatitis B virus (HBV) DNA polymerase (reverse transcriptase). It competes with the natural substrate deoxyadenosine triphosphate and, upon incorporation into the viral DNA, causes DNA chain termination, thereby suppressing viral replication . This compound is primarily used in pharmaceutical research and development as a critical reference standard . Its applications include use in pharmacokinetic studies, metabolic studies, and as an impurity standard in the analysis of Adefovir-based pharmaceuticals . Researchers utilize it to understand the behavior, distribution, and efficacy of Adefovir in treating viral infections like hepatitis B . For research purposes, the molecular formula is C₈H₁₄N₅O₁₀P₃•C₆H₁₅N and it has a molecular weight of 534.34 g/mol . It is recommended to store the product in a refrigerator at 2-8°C . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29N6O10P3 B13437721 Adefovir Diphosphate Triethylamine Salt

Properties

Molecular Formula

C14H29N6O10P3

Molecular Weight

534.34 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3

InChI Key

CMMZUURGSBCDLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N

Origin of Product

United States

Molecular and Biochemical Mechanism of Action of Adefovir Diphosphate

Detailed Enzyme Kinetics of Viral DNA Polymerase Inhibition

The antiviral activity of adefovir (B194249) diphosphate (B83284) is primarily due to its targeted interaction with viral DNA polymerase, the enzyme responsible for replicating the viral genome.

Adefovir diphosphate is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP), one of the natural building blocks of DNA. patsnap.comsmpdb.ca This structural similarity allows it to bind to the active site of viral DNA polymerase, directly competing with the endogenous dATP. patsnap.com By occupying the active site, adefovir diphosphate effectively reduces the rate at which the viral enzyme can incorporate dATP into the growing DNA strand, thereby slowing down viral replication. patsnap.com The inhibition constant (Ki) for adefovir diphosphate with HBV DNA polymerase has been reported to be 0.1 μM, indicating a high affinity for the viral enzyme. drugbank.com

In addition to being a competitive inhibitor, adefovir diphosphate can also be incorporated into the nascent viral DNA chain by the viral DNA polymerase. patsnap.comsmpdb.ca However, once incorporated, it acts as a chain terminator. patsnap.com Adefovir lacks the 3'-hydroxyl group that is necessary for the formation of the phosphodiester bond with the next incoming nucleotide. youtube.com This absence of a 3'-hydroxyl group prevents further elongation of the DNA strand, leading to premature termination of viral DNA synthesis and ultimately halting viral replication. patsnap.com

Substrate Specificity and Affinity for Viral Polymerases (e.g., HBV DNA Polymerase/Reverse Transcriptase)

Adefovir diphosphate exhibits a high degree of specificity and affinity for viral DNA polymerases, particularly the reverse transcriptase of the hepatitis B virus. nih.gov This selectivity is a key factor in its therapeutic efficacy. The concentration of adefovir required to inhibit 50% of viral DNA synthesis (IC50) in vitro in HBV-transfected human hepatoma cell lines ranges from 0.2 to 2.5 μM. drugbank.com The strong binding affinity to the viral enzyme, as indicated by its low Ki value, allows it to effectively outcompete the natural substrate, dATP, at therapeutic concentrations. drugbank.com Computational modeling studies have suggested that the polymerase from HBV genotype C may be more sensitive to adefovir than that from genotype B, indicating that genetic variations in the viral polymerase can influence the drug's binding affinity. nih.gov

Interactions with Human Cellular DNA Polymerases (Alpha and Gamma) and Associated Inhibition Constants (Ki values)

An important aspect of any antiviral agent is its selectivity for viral enzymes over host cellular enzymes to minimize toxicity. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ. nih.gov The inhibition constants (Ki) for adefovir diphosphate against human DNA polymerases alpha and gamma are significantly higher than for the viral polymerase, with reported values of 1.18 μM and 0.97 μM, respectively. drugbank.comnih.gov This indicates a much lower affinity for the human enzymes compared to the HBV DNA polymerase. drugbank.comnih.gov The lower affinity for host polymerases is crucial for the safety profile of the drug, as it minimizes interference with normal cellular DNA replication and mitochondrial function.

Interactive Data Table: Inhibition Constants (Ki) of Adefovir Diphosphate

EnzymeOrganismKi Value (μM)
DNA PolymeraseHepatitis B Virus (HBV)0.1
DNA Polymerase αHuman1.18
DNA Polymerase γHuman0.97

Intracellular Metabolism and Transport Dynamics of Adefovir Diphosphate

Cellular Kinase-Mediated Phosphorylation Cascade

The conversion of adefovir (B194249) into its active diphosphate (B83284) form is a crucial intracellular process mediated by host cell enzymes. patsnap.comdrugbank.com This two-step phosphorylation cascade is essential for the drug's antiviral activity, as adefovir diphosphate acts as a competitive inhibitor and chain terminator of viral DNA polymerase. ontosight.ainih.govyoutube.com

Upon entering the cell, adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate, undergoes its initial phosphorylation. nih.govyoutube.com Unlike nucleoside analogs that require an initial phosphorylation step to form a monophosphate, adefovir is already a monophosphate analog. nih.gov However, to become the active diphosphate, it must first be acted upon by cellular kinases. drugbank.com This initial conversion to adefovir monophosphate is catalyzed by cellular enzymes, with adenylate kinases being identified as key mediators in this process. smpdb.canih.gov

Following its formation, adefovir monophosphate serves as a substrate for a second phosphorylation event. ontosight.ainih.gov This reaction is carried out by other cellular kinases, such as nucleoside diphosphate kinases, which convert the monophosphate form into the active adefovir diphosphate. smpdb.casmpdb.ca This final metabolite, adefovir diphosphate, mimics the natural deoxyadenosine (B7792050) triphosphate (dATP) and is incorporated into the viral DNA, leading to the termination of the DNA chain and inhibition of viral replication. patsnap.comsmpdb.ca Studies in hepatic cells have shown that adefovir is efficiently phosphorylated, with adefovir diphosphate accounting for a significant percentage of the total intracellular adefovir metabolites after 24 hours. nih.gov The efficiency of this conversion is a key factor in the drug's potent antiviral activity. asm.org

MetaboliteKey Enzymes InvolvedCellular Location
Adefovir MonophosphateAdenylate KinasesIntracellular
Adefovir DiphosphateNucleoside Diphosphate KinasesIntracellular

Mechanisms of Cellular Uptake and Efflux of Adefovir and its Metabolites

The movement of adefovir and its phosphorylated forms across cell membranes is a highly regulated process controlled by specific transporter proteins. clinpgx.org These transporters are critical in determining the drug's concentration within target cells, such as hepatocytes, and in non-target cells, like those in the renal tubules, which can influence both efficacy and potential toxicity. clinpgx.orgnih.gov

The primary route for adefovir entry into renal proximal tubule cells is mediated by organic anion transporters located on the basolateral membrane. clinpgx.org Specifically, human Organic Anion Transporter 1 (hOAT1, encoded by the SLC22A6 gene) and, to a lesser extent, human Organic Anion Transporter 3 (hOAT3, encoded by the SLC22A8 gene) are responsible for the uptake of adefovir from the bloodstream into these cells. clinpgx.orgnih.govfrontiersin.org Studies have demonstrated that adefovir is a substrate for both OAT1 and OAT3. nih.govresearchgate.net However, research indicates that OAT1 is quantitatively the more significant transporter for adefovir in the kidney. nih.gov The affinity of adefovir for these transporters plays a crucial role in its renal clearance and accumulation. nih.gov

TransporterGeneLocationFunctionAdefovir Affinity (Km)
OAT1SLC22A6Basolateral membrane (Kidney)Uptake from blood into renal cellsHigh (23.8 μM) researchgate.net
OAT3SLC22A8Basolateral membrane (Kidney)Uptake from blood into renal cellsLower than OAT1 nih.govnih.gov

The efflux of adefovir and its metabolites from cells is an active process managed by members of the ATP-binding cassette (ABC) transporter family. clinpgx.org Specifically, Multidrug Resistance Protein 4 (MRP4, encoded by the ABCC4 gene), located on the apical membrane of renal proximal tubule cells, is involved in the luminal efflux of adefovir. clinpgx.orgnih.gov This ATP-dependent process actively pumps the drug out of the cell and into the urine. nih.gov Research using membrane vesicles expressing MRP4 confirmed ATP-dependent uptake of adefovir. nih.gov Studies in knockout mice demonstrated that the absence of Mrp4 leads to significantly greater accumulation of adefovir in the kidneys, confirming its role in the drug's renal elimination. nih.gov The half-life of adefovir diphosphate has also been shown to be transport-dependent and sensitive to MRP inhibitors like MK-571. nih.gov

Molecular Basis of Viral Resistance to Adefovir Diphosphate

Identification and Characterization of Specific Mutations in Viral Polymerase Genes (e.g., rtN236T, rtL180M, rtM204V/I)

Virological resistance to adefovir (B194249) is characterized by the selection of specific mutations within the HBV polymerase gene. The two primary mutations conferring adefovir resistance are rtN236T, a substitution of asparagine with threonine at codon 236, and rtA181V/T, a substitution of alanine (B10760859) with valine or threonine at codon 181. nih.govnatap.orgnih.gov These mutations can occur individually or, in some cases, together. nih.gov Studies have shown that the rtA181T mutation is a prevalent single or multi-drug resistant mutation associated with adefovir. nih.gov

While rtN236T and rtA181V/T are the principal adefovir-associated resistance mutations, other substitutions have been identified in patients experiencing adefovir treatment failure. nih.govxiahepublishing.com These include mutations primarily associated with resistance to other nucleoside analogs, such as the lamivudine (B182088) resistance mutations rtL180M (leucine to methionine at codon 180) and rtM204V/I (methionine to valine or isoleucine at codon 204). nih.govviralhepatitisjournal.org The presence of these mutations can be complex, with some patients harboring viral populations with multiple coexisting mutated loci. nih.gov The selection dynamics show that adefovir treatment can lead to a gradual selection of these resistant viral populations over time. nih.gov

MutationAmino Acid ChangePrimary Drug AssociationReferences
rtN236T Asparagine → ThreonineAdefovir nih.govnatap.orgviralhepatitisjournal.org
rtA181V/T Alanine → Valine/ThreonineAdefovir nih.govnatap.orgnih.gov
rtL180M Leucine → MethionineLamivudine nih.govviralhepatitisjournal.org
rtM204V/I Methionine → Valine/IsoleucineLamivudine nih.govviralhepatitisjournal.org
rtV214A Valine → AlanineAdefovir nih.gov
rtQ215S Glutamine → SerineAdefovir nih.gov

Quantitative Analysis of Reduced Binding Affinity and Incorporation Efficiency of Adefovir Diphosphate (B83284) with Resistant Mutants

The structural changes induced by resistance mutations translate into quantifiable reductions in the antiviral activity of adefovir. In vitro susceptibility testing has demonstrated a significant decrease in sensitivity for viruses harboring these mutations.

The rtN236T mutation has been shown to reduce susceptibility to adefovir by a factor of 3.9 to 13.8-fold compared to the wild-type virus. natap.org The rtA181V mutation confers a lower level of resistance, reducing susceptibility by 2.5 to 3-fold. natap.org This diminished susceptibility means that a higher concentration of the active drug is required to inhibit viral replication by 50% (EC50).

MutationFold-Increase in EC50 (Reduced Susceptibility)Reference
rtN236T 3.9 to 13.8 natap.org
rtA181V 2.5 to 3.0 natap.org

This reduction in potency is a direct consequence of the decreased binding affinity and less efficient incorporation of Adefovir Diphosphate into the nascent viral DNA chain by the mutant polymerase. Quantitative PCR-based methods have been developed to detect and quantify the proportion of these resistant mutants in a patient's viral population, allowing for the monitoring of resistance emergence during therapy. nih.govsemanticscholar.org

Molecular Dynamics and Computational Modeling Studies of Adefovir Diphosphate-Enzyme Interactions in Resistant Strains

Molecular dynamics simulations and computational modeling provide deeper insights into the atomic-level interactions between Adefovir Diphosphate and the viral polymerase. nih.gov These studies have elucidated the mechanisms behind observed resistance and sensitivity patterns.

Interestingly, these computational studies have also explained the increased sensitivity of lamivudine-resistant mutants (rtL180M, rtM204V/I) to adefovir. nih.gov The simulations show that in these mutant polymerases, there is an increase in van der Waals interactions between the enzyme and Adefovir Diphosphate. nih.govresearchgate.net This enhanced interaction, combined with a decreased affinity of the mutant enzyme for its natural substrate (dATP), results in a net increase in sensitivity to adefovir. nih.govresearchgate.net These findings highlight the complex and sometimes counterintuitive nature of drug-enzyme interactions in the context of different mutations. plos.org

Biochemical Characterization of Cross-Resistance Patterns with Other Nucleoside/Nucleotide Analogs

The selection of specific mutations by one antiviral agent can affect the efficacy of other drugs, a phenomenon known as cross-resistance. Biochemical assays are crucial for characterizing these patterns.

Adefovir generally maintains its activity against HBV strains that are resistant to lamivudine (e.g., those with rtM204V/I and/or rtL180M mutations). xiahepublishing.comresearchgate.netnih.govnih.gov This lack of cross-resistance is a key reason for its use in patients who have failed lamivudine therapy. natap.org

Conversely, the primary adefovir resistance mutations, rtA181V/T and rtN236T, have different cross-resistance profiles. The rtA181T/V mutation can confer cross-resistance to lamivudine and telbivudine, and may reduce susceptibility to tenofovir (B777). nih.gov The rtN236T mutation may also lead to partial cross-resistance against tenofovir. nih.gov However, viruses with adefovir resistance mutations have been shown to remain sensitive to lamivudine. nih.gov The combination of rtA181V and rtN236T can result in high-level resistance to lamivudine, adefovir, and telbivudine, with a notable decrease in susceptibility to tenofovir as well. nih.gov Besifovir, another nucleotide analog, has shown efficacy against adefovir-resistant mutants in vitro. mdpi.comresearchgate.net

Adefovir-Resistant MutationEffect on Other AnalogsReferences
rtA181T/V Cross-resistance to Lamivudine, Telbivudine. Reduced susceptibility to Tenofovir. nih.gov
rtN236T Partial cross-resistance to Tenofovir. nih.gov
rtA181V + rtN236T High resistance to Lamivudine, Telbivudine. 10-fold decreased susceptibility to Tenofovir. nih.gov
Lamivudine-Resistant Mutations (rtL180M, rtM204V/I) Remain sensitive to Adefovir. xiahepublishing.comresearchgate.netnih.gov

Advanced Analytical Methodologies for Adefovir Diphosphate Triethylamine Salt

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantification of Adefovir (B194249) Diphosphate (B83284) Triethylamine Salt. Reversed-phase HPLC (RP-HPLC) methods are particularly effective for separating the active pharmaceutical ingredient (API) from its impurities.

A typical RP-HPLC method for the analysis of adefovir and its related substances utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile). The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. UV detection is commonly employed for quantification, with the detection wavelength typically set around 262 nm, which corresponds to the maximum absorbance of the purine ring in adefovir.

The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. A well-developed HPLC method can achieve a linear relationship between the concentration and the detector response over a specified range, typically with a high correlation coefficient (r² > 0.999). The limit of detection (LOD) and limit of quantification (LOQ) are established to determine the method's sensitivity. For routine quality control, the method should be able to separate adefovir from all known impurities and degradation products, ensuring the reported purity is accurate.

Table 1: Representative HPLC Method Parameters for Adefovir Analysis

ParameterCondition
Column ODS-C18 (e.g., 200mm × 4.6mm, 5µm)
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., 50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Linearity Range 5.0-100 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for both the structural elucidation and sensitive quantification of Adefovir Diphosphate Triethylamine Salt.

For structural elucidation, LC-MS provides molecular weight information and fragmentation patterns of the analyte. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like adefovir diphosphate. In positive ion mode, the protonated molecular ion [M+H]⁺ can be observed, confirming the molecular weight of the adefovir diphosphate moiety. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding characteristic product ions that help in confirming the structure.

In the context of quantification, LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low levels of the analyte, particularly in complex matrices. The method typically involves monitoring specific mass transitions from a precursor ion to a product ion, a technique known as multiple reaction monitoring (MRM). This approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for lower limits of quantification compared to HPLC-UV methods. While many published LC-MS/MS methods focus on the quantification of adefovir in biological fluids, the same principles are applied for the analysis of the bulk drug substance, ensuring high specificity and accuracy.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the definitive structural confirmation of this compound. These techniques provide detailed information about the molecular structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to elucidate the structure of the molecule.

¹H NMR provides information about the number and types of protons, as well as their connectivity. The spectrum of this compound would show characteristic signals for the protons on the adenine base, the ethoxy chain, and the triethylamine counter-ion.

¹³C NMR reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms provide information about their chemical environment.

³¹P NMR is particularly important for this compound, as it directly probes the phosphorus atoms in the diphosphate chain, confirming their presence and chemical state.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

N-H stretching vibrations of the amine groups in the adenine ring.

C=N and C=C stretching vibrations within the purine ring system.

P=O and P-O-C stretching vibrations of the diphosphate group.

C-H stretching and bending vibrations of the alkyl chains in both the adefovir moiety and the triethylamine counter-ion.

The combination of NMR and IR data provides unambiguous confirmation of the chemical structure of this compound.

Impurity Profiling and Related Substances Analysis of this compound

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of the drug substance. The analysis of related substances in this compound involves the identification and quantification of any impurities that may be present. These impurities can originate from the synthesis process, degradation, or storage.

Commonly reported impurities for adefovir and its prodrugs include hydrolysis and transesterification products, monoester intermediates, the parent adefovir (PMEA), and oxidative degradation products. veeprho.com Stability-indicating HPLC methods are essential for separating the main component from these potential impurities. The identification of unknown impurities often requires the use of LC-MS to determine their molecular weights and fragmentation patterns, which aids in their structural elucidation.

Regulatory guidelines, such as those from the ICH, set strict limits for the levels of individual and total impurities in an active pharmaceutical ingredient. Therefore, a robust analytical method for impurity profiling is crucial for quality control and regulatory compliance.

Table 2: Potential Impurities and Related Substances of Adefovir

Impurity NamePotential Source
Adefovir (PMEA)Hydrolysis of the diphosphate
Adefovir MonophosphateIncomplete phosphorylation or hydrolysis
Mono-pivaloyloxymethyl esterIntermediate in prodrug synthesis
Oxidative degradation productsDegradation
Residual synthetic reagentsSynthesis process

Quantitative Determination of Triethylamine Counter-Ion Content in Salt Formulations

The accurate quantification of the triethylamine counter-ion is essential to confirm the stoichiometry of the salt and to ensure its quality. A common and effective technique for the determination of volatile amines like triethylamine in pharmaceutical salts is Headspace Gas Chromatography (GC-HS).

In this method, the salt is dissolved in a suitable solvent, often in the presence of a base to liberate the free triethylamine. The vial is then heated to allow the volatile triethylamine to partition into the headspace. A sample of the headspace gas is injected into a gas chromatograph, where the triethylamine is separated from other volatile components and detected by a flame ionization detector (FID).

The method is validated for its accuracy, precision, linearity, and sensitivity. The use of an internal standard can improve the precision of the method. The results are used to calculate the molar ratio of triethylamine to adefovir diphosphate, confirming that the salt has the correct composition.

Preclinical Pharmacological and Biochemical Studies of Adefovir Diphosphate and Analogs

In Vitro Antiviral Efficacy Studies in Cell Culture Models (e.g., IC50 values in HepG2.2.15 cell lines)

The in vitro antiviral activity of adefovir (B194249) has been established in various cell culture models, most notably in human hepatoma cell lines that are stably transfected with Hepatitis B Virus (HBV) DNA, such as the HepG2 2.2.15 cell line. These models are crucial for determining the concentration of a drug required to inhibit viral replication by 50% (IC50).

Studies in HBV DNA-transfected human hepatoma cell lines have shown that the IC50 values for adefovir can range from 0.2 µM to 6.3 µM, with the variation attributed to different assay conditions. In the HepAD38 cell line, which produces high levels of HBV, adefovir demonstrated potent and equivalent efficacy when compared to its activity in the standard HepG2 2.2.15 line. nih.gov Furthermore, in primary duck hepatocyte cultures infected with the closely related duck hepatitis B virus (DHBV), adefovir demonstrated a concentration-dependent inhibition of viral DNA synthesis and virion release, with a reported IC50 value of 0.01 µM for the reduction of virion release. nih.gov

The following table summarizes the reported in vitro efficacy of adefovir in relevant cell culture systems.

Cell Line/ModelVirusMeasurementIC50 Value
Human Hepatoma Cell LinesHBVViral Replication0.2 - 6.3 µM
Primary Duck HepatocytesDHBVVirion Release0.01 µM

Comparative Selectivity Against Viral Versus Host Cellular Polymerases

A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular enzymes to minimize toxicity. Adefovir diphosphate (B83284) functions as a competitive inhibitor of the viral DNA polymerase (reverse transcriptase). patsnap.comsmpdb.ca It mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and upon incorporation into the growing viral DNA chain, causes premature chain termination, thus halting viral replication. patsnap.comsmpdb.ca

The selectivity of adefovir is highlighted by its differential effects on viral versus human DNA polymerases. Adefovir diphosphate is a potent inhibitor of HBV polymerase. nih.gov In contrast, studies on its effect on host cellular polymerases, particularly mitochondrial DNA (mtDNA) polymerase (Pol γ), have demonstrated a favorable safety profile. In vitro experiments using human hepatoblastoma HepG2 cells and normal human skeletal muscle cells showed no significant changes in mtDNA content after a 9-day treatment with adefovir at concentrations up to 30 µM. nih.gov This concentration is substantially higher than the peak serum levels observed in patients. nih.gov This lack of effect on mtDNA synthesis suggests that adefovir diphosphate does not significantly inhibit human mitochondrial DNA polymerase γ, a key factor in potential drug-induced mitochondrial toxicity. nih.gov

Enzymatic Assays for Evaluation of Biochemical Potency and Specificity

The biochemical potency of adefovir diphosphate is directly assessed through enzymatic assays using purified viral polymerase. These cell-free assays are fundamental to understanding the mechanism of action and the intrinsic inhibitory activity of the compound against its target enzyme. asm.org

The primary method involves an in vitro HBV polymerase assay, often utilizing intracellular HBV nucleocapsids isolated from HBV-transfected HepG2 cells. asm.org In this system, the ability of adefovir diphosphate to inhibit the incorporation of the natural substrate (dATP) into a growing DNA chain is measured. The inhibition constant (Kᵢ) or the 50% inhibitory concentration (IC50) for the enzyme can be determined from these assays. asm.org Such studies have confirmed that adefovir diphosphate is a potent and competitive inhibitor of HBV polymerase. patsnap.comasm.org These enzymatic assays are also invaluable for comparing the potency of new analogs and for studying the biochemical basis of drug resistance, where mutations in the polymerase may reduce the binding affinity of the inhibitor. asm.org

Investigation of Boranophosphonate Derivatives and Other Modified Adefovir Diphosphate Analogs for Enhanced Activity or Resistance Overcoming

To enhance the therapeutic profile of adefovir, researchers have explored various modified analogs aimed at improving liver targeting, increasing antiviral potency, and overcoming drug resistance.

Boranophosphonate Derivatives: Boranophosphonates are a class of nucleotide analogs where a borane (B79455) group (BH₃) replaces a non-bridging oxygen in the phosphate (B84403) moiety. While the synthesis of nucleoside H-boranophosphonates, such as isosteres of AZT and d4T monophosphates, has been reported, these specific compounds did not exhibit significant antiviral activity against a broad panel of viruses, including HIV. nih.gov Their lack of activity was partly attributed to poor stability in culture medium. nih.gov The application of this specific modification strategy directly to adefovir to enhance its anti-HBV activity or overcome resistance remains an area for further investigation.

Other Modified Analogs: More successful modifications have focused on creating prodrugs that improve the pharmacokinetic properties of adefovir.

Pradefovir: This is a selectively liver-activated prodrug of adefovir. It was designed to enhance the delivery of the active metabolite, adefovir diphosphate, to the liver while reducing exposure to the kidneys, the primary site of dose-limiting toxicity for the original prodrug, adefovir dipivoxil.

Adefovir Conjugates: Another strategy involves attaching moieties like cholic acid and L-amino acids to adefovir. This approach aims to utilize hepatocyte-specific transporters to increase drug accumulation in the liver. One such conjugate, designated compound 6c, demonstrated high antiviral activity (EC₅₀ of 0.42 µmol/L) and showed enhanced uptake in primary hepatocytes. Mechanistic studies indicated that this compound has lower toxicity in kidney cells compared to adefovir dipivoxil because it is not a substrate for the human renal organic anion transporter 1 (hOAT1).

These modifications represent key strategies to improve the therapeutic index of adefovir, either by enhancing its delivery to the target organ or by altering its interaction with host transporters to reduce off-target toxicity.

Future Research Directions and Translational Perspectives for Adefovir Diphosphate Analogs

Rational Design and Synthesis of Novel Adefovir (B194249) Diphosphate (B83284) Analogs with Improved Pharmacological Profiles

The rational design of new adefovir diphosphate analogs is centered on enhancing their pharmacological characteristics. nih.govedelris.comnih.gov Current synthetic routes to adefovir have faced challenges, including inconsistent yields and the use of problematic reagents and solvents. nih.govbeilstein-journals.orgresearchgate.net Recent advancements have led to improved, more robust synthetic pathways that avoid harsh chemicals and allow for reactions under milder conditions, facilitating the creation of new analogs. nih.govbeilstein-journals.orgucc.ie

A key area of focus is the development of prodrugs that can more effectively deliver adefovir to target cells. nih.gov Adefovir itself is charged at physiological pH, which limits its oral bioavailability and cellular permeation. nih.gov Prodrugs like adefovir dipivoxil were designed to overcome this, increasing systemic circulation and intracellular concentrations of the active adefovir diphosphate. nih.gov Future research is exploring alternative prodrug strategies, such as bis(S-acyl-2-thioethyl) (SATE) esters and substituted aryl esters, which have shown increased stability in human plasma and gastric fluid compared to existing prodrugs. nih.gov Another approach involves creating prodrugs that specifically target the liver, which could enhance efficacy for HBV treatment while minimizing systemic toxicity. nih.gov

Researchers are also investigating modifications to the core structure of adefovir to improve its activity and selectivity. This includes the synthesis of analogs with different substitution patterns on the nucleobase, which can affect how the drug interacts with the viral polymerase. nih.govresearchgate.net The goal is to create analogs with a higher affinity for the viral target and a lower affinity for human polymerases, thereby increasing the therapeutic index.

Table 1: Novel Adefovir Analog Synthesis Strategies
StrategyRationalePotential AdvantageReference
Improved Synthetic RoutesOvercome limitations of previous methods, such as low yields and harsh reagents.More efficient and scalable production of adefovir and its analogs. nih.govbeilstein-journals.orgucc.ie
Novel Prodrugs (e.g., SATE esters)Enhance stability and bioavailability of the parent compound.Improved pharmacokinetic profile and potentially reduced dosing frequency. nih.gov
Liver-Targeting ProdrugsIncrease drug concentration at the site of HBV replication.Higher efficacy against HBV with reduced systemic side effects. nih.gov
Structural ModificationsAlter the chemical structure to improve target binding and selectivity.Enhanced antiviral activity and a better safety profile. nih.gov

Strategies for Overcoming Viral Resistance Mechanisms through Adefovir Diphosphate Modification

A significant challenge in the long-term treatment of chronic viral infections is the development of drug resistance. natap.org While adefovir has a relatively low rate of resistance compared to some other antivirals, resistance can still emerge, particularly with prolonged therapy. natap.orgnih.gov The primary mutations associated with adefovir resistance in HBV are rtA181V/T and rtN236T. nih.gov

One strategy to combat resistance is the development of adefovir diphosphate analogs that are less susceptible to these mutations. The flexible molecular structure of adefovir allows it to bind to the HBV polymerase even with minor changes in the active site, which may contribute to its lower resistance profile. natap.org Future analogs could be designed to have even greater flexibility or to interact with different residues in the polymerase active site that are not affected by the common resistance mutations.

Combination therapy is another effective approach to prevent and manage resistance. longdom.org Combining adefovir with other nucleoside or nucleotide analogs that have different resistance profiles can suppress viral replication more effectively and reduce the likelihood of resistant strains emerging. natap.orgnatap.orgnih.gov Studies have shown that combining adefovir with lamivudine (B182088), for example, can lower the rate of resistance to both drugs. natap.org Research is ongoing to identify the most effective combinations of adefovir analogs with other antiviral agents. natap.orgnih.gov

Furthermore, modifications to the adefovir molecule itself could restore activity against resistant strains. This could involve altering the phosphonate (B1237965) group or the acyclic side chain to create a molecule that can still be effectively incorporated into the viral DNA by the mutated polymerase.

Table 2: Approaches to Overcome Adefovir Resistance
ApproachMechanismExampleReference
Development of Novel AnalogsDesigning molecules that are effective against mutated viral polymerases.Analogs with increased structural flexibility. natap.org
Combination TherapyUsing multiple drugs with different resistance profiles to suppress the virus.Adefovir combined with lamivudine or entecavir. natap.orgnatap.orgnih.gov
Molecular ModificationAltering the chemical structure of adefovir to regain efficacy against resistant strains.Modifications to the phosphonate or side chain. nih.gov

Exploration of Advanced Intracellular Delivery Systems for Highly Charged Nucleotide Analogs in Targeted Cells

A major hurdle for nucleotide analogs like adefovir diphosphate is their high negative charge, which impedes their ability to cross cell membranes and reach their intracellular target. nih.gov This necessitates the use of prodrugs, but even with these, achieving optimal intracellular concentrations can be challenging. researchgate.net Advanced drug delivery systems are being explored to overcome this limitation. nih.govwikipedia.orgmdpi.com

Nanoparticle-based delivery systems, such as lipid nanoparticles (LNPs) and polymer-based nanoparticles, offer a promising approach. nih.govwikipedia.orgnih.gov These carriers can encapsulate charged molecules like adefovir diphosphate, protecting them from degradation in the bloodstream and facilitating their entry into cells. acs.org The surface of these nanoparticles can also be modified with targeting ligands to direct them specifically to infected cells, such as hepatocytes in the case of HBV. mdpi.com

Viral vectors, which are naturally efficient at delivering genetic material into cells, are also being investigated as a means of delivering nucleotide analogs. nih.gov These can be engineered to be non-infectious and to carry a payload of the antiviral drug. mdpi.com Other novel approaches include the use of cell-penetrating peptides and physical methods like electroporation to temporarily permeabilize the cell membrane and allow the entry of charged molecules. nih.gov

The development of these advanced delivery systems could significantly enhance the therapeutic efficacy of adefovir diphosphate and its analogs, allowing for lower doses to be used and potentially reducing side effects.

Development of Enhanced Computational and Molecular Modeling Approaches for Predicting Compound Interactions and Resistance Profiles

Computational and molecular modeling have become indispensable tools in modern drug discovery and development. nih.govliverpool.ac.uk For adefovir diphosphate and its analogs, these approaches can provide valuable insights into how the compounds interact with the viral polymerase and how resistance mutations affect this interaction. nih.govnih.gov

Molecular docking studies can predict the binding mode of adefovir diphosphate in the active site of the HBV polymerase. nih.govnih.gov This information can be used to design new analogs with improved binding affinity and to understand why certain mutations confer resistance. Molecular dynamics simulations can further elucidate the dynamic behavior of the drug-target complex, providing a more detailed picture of the interactions involved. nih.gov

These computational models can also be used to predict the resistance profile of new adefovir analogs before they are synthesized and tested in the lab. researchgate.net By simulating the interaction of a candidate drug with both wild-type and mutant forms of the polymerase, researchers can prioritize compounds that are likely to be effective against a broad range of viral strains. Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be used to predict how a drug will be absorbed, distributed, metabolized, and excreted in the body, helping to optimize its pharmacological properties. researchgate.netnih.govresearchgate.net

The continued development and refinement of these computational tools will accelerate the discovery of new and more effective adefovir diphosphate analogs with a lower propensity for resistance.

Q & A

Basic Research Questions

Q. How can researchers ensure the accurate quantification of Adefovir Diphosphate Triethylamine Salt in metabolic studies using stable isotope labeling?

  • Methodological Answer :

  • Use stable isotope-labeled analogs (e.g., deuterated or ¹³C/¹⁵N-labeled compounds) to distinguish endogenous metabolites from exogenous compounds in complex biological matrices.
  • Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) for detection. For example, deuterated adefovir-d4 diphosphate triethylamine salt (CAS 1346604-40-7) enables precise tracing of metabolic pathways due to its distinct isotopic signature .
  • Validate quantification methods with calibration curves using certified reference materials (e.g., TRC-T018525, >95% HPLC purity) to ensure linearity and sensitivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Separate organic and inorganic reagents; store at -20°C in airtight, light-protected containers to prevent degradation .
  • Handling : Avoid inhalation or skin contact. Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.
  • Emergency Protocols : Maintain access to eyewash stations, emergency showers, and fire extinguishers. Prohibit solo experiments involving hazardous procedures (e.g., high-temperature reactions) .

Advanced Research Questions

Q. How does the selective inhibition of viral polymerases by Adefovir Diphosphate compare across different viral strains, and what methodologies are used to determine inhibition kinetics?

  • Methodological Answer :

  • Enzyme Assays : Perform in vitro polymerase inhibition assays using purified viral DNA polymerases (e.g., HBV, HCMV). Measure inhibition constants (Ki) via competitive binding studies with radiolabeled substrates.
  • Selectivity Profiling : Compare Ki values against human polymerases (e.g., α, β, γ-DNA polymerases) to assess selectivity. For example:
Polymerase TargetKi (μM)Reference
HBV Polymerase0.2–0.5
HCMV Polymerase6.6
Human α-DNA Pol51
  • Advanced Techniques : Use crystallography or molecular docking to map interactions between adefovir diphosphate and polymerase active sites .

Q. What strategies resolve discrepancies in metabolic stability data of this compound across different analytical platforms?

  • Methodological Answer :

  • Cross-Platform Validation : Compare results from LC-MS/MS, NMR, and enzymatic assays to identify platform-specific biases. For instance, NMR can detect isotopic purity (e.g., ¹³C, ¹⁵N) more reliably than MS in deuterated analogs .
  • Internal Standards : Use isotopically labeled internal standards (e.g., adefovir-d4 diphosphate) to normalize variations in extraction efficiency or ionization .
  • Contamination Checks : Verify the absence of crystal water or residual solvents (e.g., triethylamine) via Karl Fischer titration or <sup>1</sup>H-NMR, as these can alter apparent stability .

Q. In isotopic tracer studies, how can researchers optimize the synthesis of deuterated this compound to ensure high isotopic purity?

  • Methodological Answer :

  • Deuterium Incorporation : Use deuterated precursors (e.g., CD3OD) during phosphorylation steps to achieve >98% isotopic enrichment. Monitor deuteration efficiency via <sup>2</sup>H-NMR .
  • Purification : Employ ion-exchange chromatography to remove non-deuterated byproducts. Validate purity using HPLC coupled with high-resolution MS (HRMS) .
  • Quality Control : Certify isotopic composition using Pharmacopeial guidelines (e.g., USP-NF standards for residual solvents and counterion quantification) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antiviral efficacy of this compound in HBV vs. HIV studies?

  • Methodological Answer :

  • Mechanistic Context : HBV polymerase lacks proofreading activity, making it more susceptible to chain termination by adefovir diphosphate. In contrast, HIV reverse transcriptase exhibits higher fidelity, requiring adjusted dosing in inhibition assays .
  • Experimental Design : Replicate studies under standardized conditions (e.g., cell type, viral load, ATP concentration). Use ATP analogs (e.g., Tenofovir diphosphate triethylamine salt) as positive controls for cross-comparison .

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